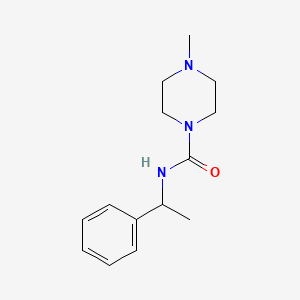![molecular formula C19H24N4O B6636443 1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain perception and addiction.
Mechanism of Action
MPU is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor involved in pain perception and addiction. By blocking the activity of this receptor, MPU reduces the signaling of nociceptin/orphanin FQ, which is known to increase pain sensitivity and promote drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that MPU has a variety of biochemical and physiological effects. In animal models, MPU has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function. Additionally, MPU has been shown to have a low toxicity profile, indicating that it may be a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using MPU in lab experiments is its selective antagonism of the nociceptin/orphanin FQ receptor, which allows for targeted manipulation of pain perception and addiction-related behaviors. Additionally, MPU has a low toxicity profile, which makes it a safe compound for use in animal studies. However, one limitation of using MPU is its limited availability, which may make it difficult to obtain for some research projects.
Future Directions
There are several future directions for research on MPU. One area of interest is the development of new pain medications based on MPU's selective antagonism of the nociceptin/orphanin FQ receptor. Additionally, further studies are needed to determine the optimal dosage and administration of MPU for the treatment of addiction disorders. Finally, research is needed to determine the long-term safety and efficacy of MPU in animal models and humans.
Synthesis Methods
The synthesis of MPU has been described in several research papers. One common method involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-(pyridin-2-ylmethyl)isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure MPU.
Scientific Research Applications
MPU has been studied for its potential use in scientific research related to pain perception and addiction. It has been shown to have an inhibitory effect on nociceptin/orphanin FQ receptor-mediated responses in animal models, suggesting that it may be useful in the development of new pain medications. Additionally, MPU has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance abuse disorders.
properties
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-9-12-23(13-10-15)18-7-5-16(6-8-18)22-19(24)21-14-17-4-2-3-11-20-17/h2-8,11,15H,9-10,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREFNAXVAMDBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-Adamantylmethyl)-3-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B6636370.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)
![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)